REACTION_CXSMILES
|
[CH3:1][NH2:2].F[C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[CH2:7][N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>CS(C)=O>[CH3:1][NH:2][C:4]1[CH:5]=[C:6]([CH2:7][N:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18]
|
Name
|
|
Quantity
|
910 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
504 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CN2CCOCC2)C=CC1[N+](=O)[O-]
|
Name
|
|
Quantity
|
810 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
47 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 50° C. for ¾ h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinse (150 ml) over ½ h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
then maintained at <51° C. by occasional ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooling for remainder of the addition
|
Type
|
ADDITION
|
Details
|
water (2000 ml) is added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (1500 ml)
|
Type
|
CUSTOM
|
Details
|
is dried in a nitrogen stream
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=CC(=C1)CN1CCOCC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 529 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |